Cas no 7442-74-2 (3-Pyridinemethanol,5-hydroxy-6-methyl-)

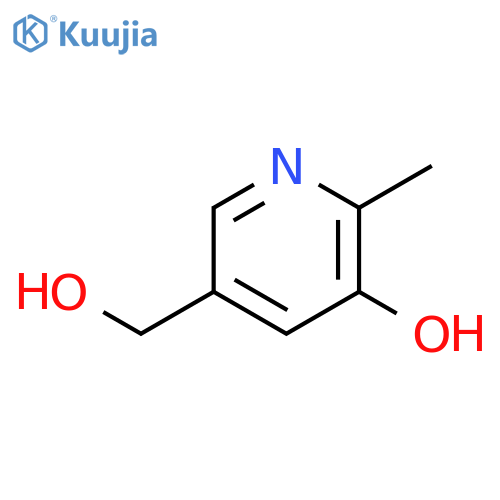

7442-74-2 structure

商品名:3-Pyridinemethanol,5-hydroxy-6-methyl-

3-Pyridinemethanol,5-hydroxy-6-methyl- 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinemethanol,5-hydroxy-6-methyl-

- 5-(hydroxymethyl)-2-methylpyridin-3-ol

- alpha-4-norpyridoxal

- SCHEMBL1705316

- DTXSID20225435

- 2-methyl-5-methylol-pyridin-3-ol

- 7442-74-2

- 3-Pyridinemethanol, 5-hydroxy-6-methyl-

- 2-methyl-3-hydroxy-5-hydroxymethylpyridine

-

- インチ: InChI=1S/C7H9NO2/c1-5-7(10)2-6(4-9)3-8-5/h2-3,9-10H,4H2,1H3

- InChIKey: GMUFGAIZRAMTEN-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=C(C=N1)CO)O

計算された属性

- せいみつぶんしりょう: 139.063328530g/mol

- どういたいしつりょう: 139.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0

3-Pyridinemethanol,5-hydroxy-6-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029003937-500mg |

3-Hydroxy-2-methylpyridine-5-methanol |

7442-74-2 | 95% | 500mg |

$1819.80 | 2023-09-01 | |

| Alichem | A029003937-250mg |

3-Hydroxy-2-methylpyridine-5-methanol |

7442-74-2 | 95% | 250mg |

$1019.20 | 2023-09-01 | |

| Alichem | A029003937-1g |

3-Hydroxy-2-methylpyridine-5-methanol |

7442-74-2 | 95% | 1g |

$3097.65 | 2023-09-01 |

3-Pyridinemethanol,5-hydroxy-6-methyl- 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

4. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563

7442-74-2 (3-Pyridinemethanol,5-hydroxy-6-methyl-) 関連製品

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬